

Application Notes and Protocols for E-test® Method: Assessing Ceftolozane Sulfate Susceptibility

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Compound of Interest		
Compound Name:	Ceftolozane Sulfate	
Cat. No.:	B606592	Get Quote

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Introduction

Ceftolozane-tazobactam, a combination of a novel cephalosporin and a β-lactamase inhibitor, is a critical agent in combating infections caused by multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa and certain Enterobacteriaceae.[1][2][3][4] Accurate determination of its in vitro activity is paramount for clinical efficacy and antimicrobial stewardship. The E-test® (Epsilometer test) provides a quantitative and reliable method for determining the Minimum Inhibitory Concentration (MIC) of ceftolozane-tazobactam, offering a valuable tool for researchers and clinicians.[5][6][7][8] This document provides detailed application notes and protocols for assessing the susceptibility of bacterial isolates to **ceftolozane sulfate** using the E-test® method.

Principle of the E-test® Method

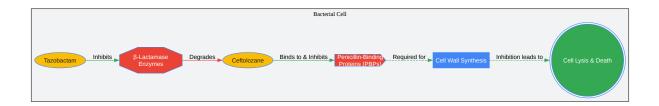
The E-test® is a gradient diffusion method.[5][6] It utilizes a thin, inert, and non-porous plastic strip with a predefined, continuous, and exponential gradient of an antimicrobial agent immobilized on one side.[6][8] When the strip is applied to an inoculated agar surface, the antimicrobial agent is immediately released, forming a stable concentration gradient in the agar.[8][9] After incubation, a symmetrical inhibition ellipse is formed along the strip. The MIC



value, in $\mu g/mL$, is read directly from a scale printed on the strip where the edge of the inhibition ellipse intersects the strip.[5][8]

Mechanism of Action: Ceftolozane-Tazobactam

Ceftolozane is a cephalosporin antibiotic that inhibits the synthesis of the bacterial cell wall by binding to essential penicillin-binding proteins (PBPs).[10][11][12][13] This interference with cell wall synthesis leads to bacterial cell death.[11][12] Tazobactam is a β -lactamase inhibitor that has little antimicrobial activity on its own.[11] Its primary role is to protect ceftolozane from degradation by many common β -lactamase enzymes produced by resistant bacteria, thereby extending the spectrum of ceftolozane's activity.[10][11][13]



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Mechanism of Ceftolozane-Tazobactam Action.

Data Presentation

Table 1: CLSI and EUCAST MIC Breakpoints for Ceftolozane-Tazobactam (µg/mL)



Organism Family	Susceptible (S)	Intermediate (I)	Resistant (R)	Reference
CLSI				
Enterobacteriace ae	≤2/4	4/4	≥8/4	[14]
Pseudomonas aeruginosa	≤4/4	8/4	≥16/4	[14]
EUCAST				
Enterobacterales	≤1	-	>1	[15]
Pseudomonas aeruginosa	≤4	-	>4	[16]

Note: Values are presented as Ceftolozane concentration / fixed Tazobactam concentration of 4 $\mu\text{g/mL}$.

Table 2: Quality Control (QC) Ranges for Ceftolozane-

Tazobactam E-test®

Quality Control Strain	ATCC® Number	MIC Range (μg/mL)	Reference
Escherichia coli	25922	0.12/4 - 0.5/4	[14][17][18]
Escherichia coli	35218	0.25/4 - 1/4	[17]
Pseudomonas aeruginosa	27853	0.25/4 - 1/4	[3][14][17]
Klebsiella pneumoniae	700603	0.5/4 - 2/4	[3][14][17]

Note: Values are presented as Ceftolozane concentration / fixed Tazobactam concentration of 4 $\mu\text{g/mL}$.

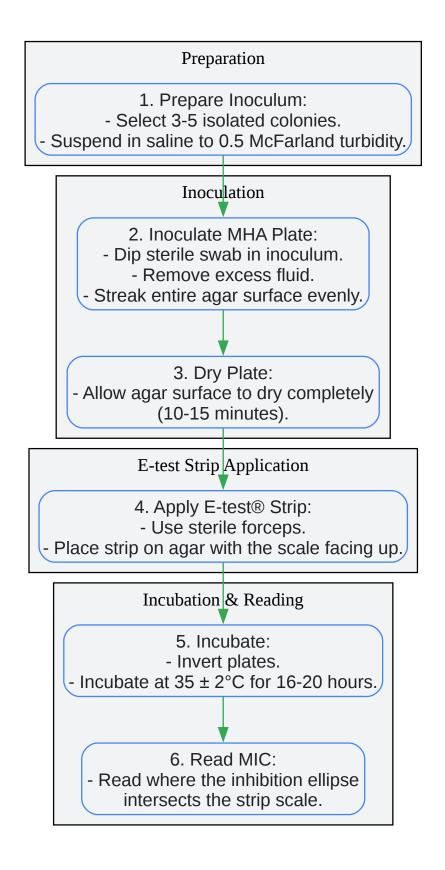


Experimental Protocols Materials

- Ceftolozane-tazobactam E-test® strips (e.g., bioMérieux)[9]
- Mueller-Hinton agar (MHA) plates (150 mm or 90 mm)[6]
- Sterile saline (0.85%) or Tryptic Soy Broth (TSB)
- Sterile cotton swabs[6]
- 0.5 McFarland turbidity standard
- Incubator (35 ± 2°C)[19]
- Sterile forceps
- · Bacterial isolates to be tested
- Quality control (QC) strains (see Table 2)

E-test® Procedure for Ceftolozane Sulfate Susceptibility





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E-test® Experimental Workflow.



- 1. Inoculum Preparation[6] a. From a pure 18-24 hour culture, select 3-5 well-isolated colonies of the test organism. b. Emulsify the colonies in sterile saline or TSB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- 2. Inoculation of Mueller-Hinton Agar Plate[6] a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension. b. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. c. Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform distribution of the inoculum. d. Allow the agar surface to dry completely (approximately 10-15 minutes) before applying the E-test® strip.
- 3. Application of E-test® Strip[6][8] a. Using sterile forceps, carefully place the Ceftolozane-tazobactam E-test® strip onto the inoculated and dried agar surface. b. Ensure the MIC scale is facing upwards and is readable. c. Gently press the strip to ensure it is in complete contact with the agar surface. Avoid trapping air bubbles under the strip. d. Once applied, do not move the strip as the antimicrobial gradient begins to form immediately.
- 4. Incubation[19] a. Invert the inoculated plates and incubate at $35 \pm 2^{\circ}$ C for 16-20 hours in an ambient air incubator.
- 5. Reading and Interpretation of Results[8] a. After incubation, read the MIC value at the point where the lower edge of the symmetrical inhibition ellipse intersects the E-test® strip. b. Read the MIC value at complete inhibition of all growth. c. If the MIC value falls between two markings on the scale, round up to the next higher value. d. Compare the obtained MIC value to the interpretive criteria in Table 1 to determine if the isolate is susceptible, intermediate, or resistant.

Quality Control

- Concurrently test the recommended QC strains (Table 2) with each batch of clinical isolates.
- The MIC values for the QC strains must fall within the acceptable ranges specified in Table 2 for the test results to be considered valid.[14][17]
- For K. pneumoniae ATCC® 700603, it is also recommended to test against ceftazidime alone to ensure the plasmid encoding the beta-lactamase has not been lost.[17]



Troubleshooting

- No inhibition zone: This may indicate that the organism is highly resistant to the antimicrobial agent, or there may have been an error in the procedure (e.g., inactive E-test® strip, incorrect incubation).
- Uneven or fuzzy inhibition zone: This can be caused by a mixed culture, improper inoculation, or the presence of resistant mutants. Re-isolate the organism and repeat the test.
- Growth within the inhibition ellipse: This may indicate the presence of a subpopulation of resistant organisms. The MIC should be read at the point of complete inhibition, ignoring isolated colonies within the ellipse.

Conclusion

The E-test® method is a robust and reliable technique for determining the MIC of **Ceftolozane sulfate** against Gram-negative bacteria. Adherence to standardized protocols and quality control measures is essential for obtaining accurate and reproducible results. This information is critical for guiding therapeutic decisions, monitoring resistance trends, and advancing the development of new antimicrobial agents.

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